molecular formula C13H10FNO3 B6368292 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1261889-20-6

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368292
CAS No.: 1261889-20-6
M. Wt: 247.22 g/mol
InChI Key: ZHXNDWSVTBNPLB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a phenyl ring at the 5-position The phenyl ring is further substituted with a fluoro group at the 3-position and a methoxycarbonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a base to facilitate the coupling of a boronic acid derivative with a halogenated pyridine compound.

  • Starting Materials

    • 3-Fluoro-5-methoxycarbonylphenylboronic acid
    • 2-Bromopyridine
    • Palladium catalyst (e.g., Pd(PPh₃)₄)
    • Base (e.g., potassium carbonate)
  • Reaction Conditions

    • The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
    • The reaction mixture is heated to a temperature range of 80-100°C.
    • The reaction is usually performed in a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group or a methyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
    • Conditions: Acidic or basic medium, elevated temperature
  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
    • Conditions: Anhydrous conditions, room temperature or slightly elevated temperature
  • Substitution

    • Reagents: Ammonia (NH₃), thiols (RSH)
    • Conditions: Solvent such as ethanol or water, room temperature or slightly elevated temperature

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives

    Reduction: Formation of hydroxymethyl or methyl derivatives

    Substitution: Formation of amino or thiol-substituted derivatives

Scientific Research Applications

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

    Biology: Investigated for its potential as a ligand in biochemical assays. It can bind to specific proteins or enzymes, allowing for the study of their functions and interactions.

    Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structural features can impart desirable properties to polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to the active site of an enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxycarbonylphenylboronic acid: A boronic acid derivative used in similar coupling reactions.

    2-Hydroxypyridine: A simpler pyridine derivative with a hydroxyl group at the 2-position.

    5-Fluoro-2-hydroxypyridine: A pyridine derivative with a fluoro group at the 5-position and a hydroxyl group at the 2-position.

Uniqueness

5-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its substituents. The presence of both a fluoro group and a methoxycarbonyl group on the phenyl ring, along with a hydroxyl group on the pyridine ring, imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-fluoro-5-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(16)15-7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNDWSVTBNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683095
Record name Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-20-6
Record name Benzoic acid, 3-(1,6-dihydro-6-oxo-3-pyridinyl)-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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